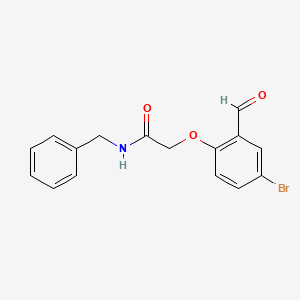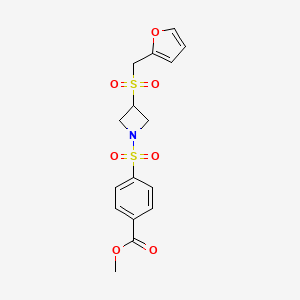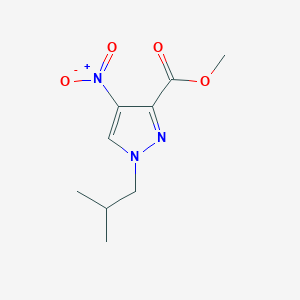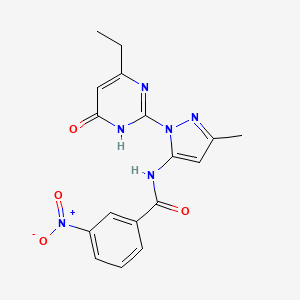
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Acetamide derivatives are a class of organic compounds that have been studied for their potential applications in medicinal chemistry and materials science due to their diverse chemical reactivity and biological activities .
Synthesis Analysis
The synthesis of acetamide derivatives can involve various chemical reactions, including dibromohydration, silylation, alkylation, nitration, and Leuckart reaction. For instance, the dibromohydration of N-(2-alkynylaryl)acetamide is described to proceed under mild conditions without metal catalysis, utilizing KBr/K2S2O8 for electrophilic cyclization and oxidative ring-opening . Similarly, silylation reactions have been used to synthesize silaheterocyclic benzoxazasiloles from N-(2-hydroxyphenyl)acetamide . Alkylation and nitration reactions have been employed to synthesize N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, with specific conditions optimized for yield . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using techniques such as NMR, FTIR, and X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using these methods, revealing the existence of compounds in equilibrium with different cyclic forms . The crystal structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide showed specific dihedral angles between the benzene rings and the acetamide unit, as well as intermolecular hydrogen bonds and C-H...π contacts forming chains in the crystal . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including transsilylation, hydrolysis, and Beckmann-type rearrangement. The reactivity of these compounds is influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups . For example, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to unexpected products due to a cyano group migration . These reactions highlight the complexity and versatility of acetamide derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of functional groups like bromo, nitro, or methoxy can significantly affect these properties . For instance, the introduction of a bromo or nitro group can enhance the cytotoxic and anti-inflammatory activities of certain acetamide derivatives . The intermolecular interactions observed in crystal structures can also influence the compound's stability and packing in the solid state .
Scientific Research Applications
Advanced Oxidation Processes for Compound Degradation
Research into the degradation of compounds through advanced oxidation processes (AOPs) is highly relevant. AOPs are used to treat various recalcitrant compounds in the environment, including pharmaceuticals and persistent organic pollutants. While the literature provided does not directly mention N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide, the study of similar compounds' degradation pathways, by-products, and biotoxicity offers insights into potential research applications for examining the environmental fate and treatment options for such complex organic molecules (Qutob et al., 2022).
Synthetic Organic Chemistry
The field of synthetic organic chemistry often explores the synthesis and application of novel compounds for various purposes, including pharmaceuticals, materials science, and as intermediates in chemical reactions. This compound may be of interest in studies focused on developing new synthetic routes or exploring the chemical reactivity of similar compounds. For instance, research on N-acylation reagents demonstrates the exploration of chemoselectivity, which could be pertinent when considering the synthesis or functionalization of compounds like this compound (Kondo & Murakami, 2001).
Pharmacological and Toxicological Reviews
While excluding drug use, dosage, and side effects as per the requirements, it's important to note that the pharmacological and toxicological properties of structurally related compounds are often researched. This includes studies on the metabolism, potential therapeutic applications, and safety profiles of new chemical entities. Insights into how similar compounds interact with biological systems can inform the safe and effective design of new drugs or chemical agents (Brune, Renner, & Tiegs, 2015).
Environmental Impact and Fate
The environmental fate and behavior of emerging organic pollutants, including how they degrade and their potential impacts on ecosystems, are crucial areas of research. Studies focusing on the occurrence, fate, and treatment of persistent organic pollutants in water, soil, and air can provide a framework for understanding how compounds like this compound might behave in the environment and how they can be effectively managed or remediated (Wong, 2006).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-14-6-7-15(13(8-14)10-19)21-11-16(20)18-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNHHRKBXHLLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)




![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)
![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)
